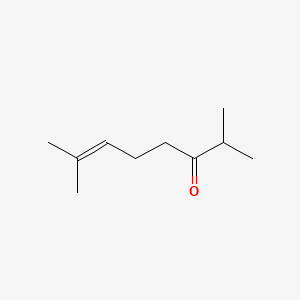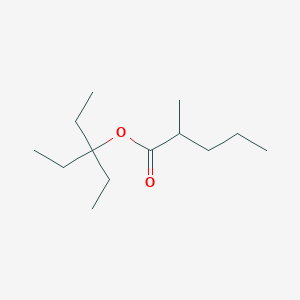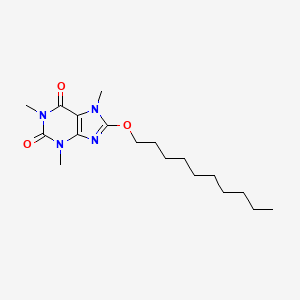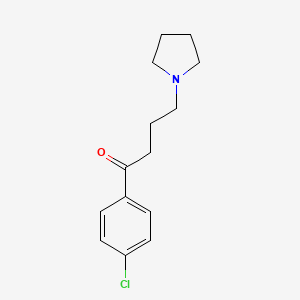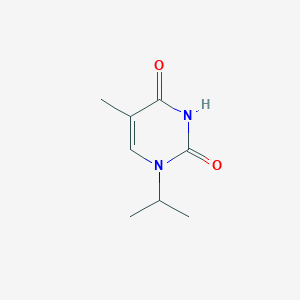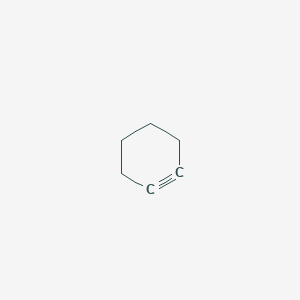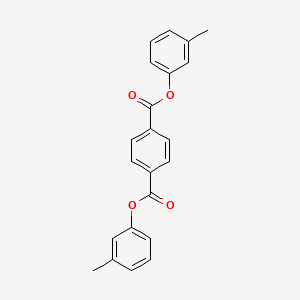
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is an organic compound with the molecular formula C22H18O4. It is a type of ester derived from 1,4-benzenedicarboxylic acid and 3-methylphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester can be synthesized through esterification reactions. One common method involves reacting 1,4-benzenedicarboxylic acid with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: Bis(3-methylphenyl)methanol.
Substitution: Nitro or halogenated derivatives of the ester.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,4-benzenedicarboxylic acid, bis(3-methylphenyl) ester depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release the active components, which then interact with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is unique due to its specific ester groups and the position of the methyl substituents on the phenyl rings. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
1539-05-5 |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
bis(3-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
Clé InChI |
HWZUNHMTOHHEIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





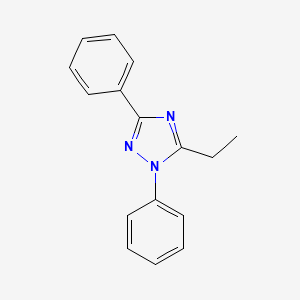
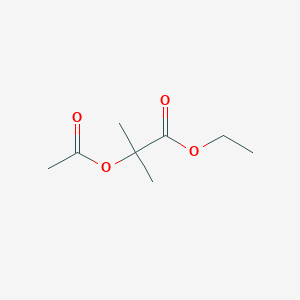

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
